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Compound of Interest

Compound Name: 1H-[1,2,3]Triazole-4-carbaldehyde

Cat. No.: B181404

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Triazole-4-carbaldehyde and its derivatives. Due to the limited availability of published
experimental data for the unsubstituted parent compound, this guide presents analogous data
from closely related 1-substituted-1H-1,2,3-triazole-4-carbaldehydes. This information is
intended to serve as a valuable reference for the characterization of this important class of
heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of 1H-Triazole-4-
carbaldehyde. This data provides an estimation of the expected spectral characteristics of the
parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes
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Compound Solvent Chemical Shift (6) ppm
Aldehyde Proton (CHO) CDCI3 ~10.15
Triazole Proton (C5-H) CDCI3 ~8.15 - 8.39

1-Methyl-1H-1,2,3-triazole-4-
carbaldehyde

10.14 (s, 1H, CHO), 8.15 (s,
CDCI3 1H, C5-H), 4.21 (s, 3H, N-
CH3)

1-Benzyl-1H-1,2,3-triazole-4-
carbaldehyde

10.12 (s, 1H, CHO), 8.02 (s,
CDCI3 1H, C5-H), 7.44-7.28 (m, 5H,
Ar-H), 5.60 (s, 2H, N-CH2)

1-(Prop-2-yn-1-yl)-1H-1,2,3-

triazole-4-carbaldehyde

10.15 (s, 1H, CHO), 8.39 (s,
1H, C5-H), 5.28 (d, J = 2.6 Hz,
2H, N-CH2), 2.69 (t, J = 2.6
Hz, 1H, C=CH)

CDCI3

Table 2: 13C NMR Spectroscopic Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

Compound Solvent Chemical Shift (6) ppm
Aldehyde Carbonyl (CHO) CDCI3 ~185

Triazole Carbon (C4) CDCI3 ~148

Triazole Carbon (C5) CDCI3 ~125-127

1-Methyl-1H-1,2,3-triazole-4-

185.1 (CHO), 148.1 (C4),

CDCI3
carbaldehyde 126.3 (C5), 37.2 (N-CH3)
185.2 (CHO), 148.1 (C4),
1-Benzyl-1H-1,2,3-triazole-4- 125.3 (C5), 133.5, 129.5,
CDCI3

carbaldehyde

129.4, 128.5 (Ar-C), 54.7 (N-
CH2)

1-(Prop-2-yn-1-yl)-1H-1,2,3-

triazole-4-carbaldehyde

184.9 (CHO), 147.9 (C4),
CDCI3 125.3 (C5), 77.1 (C=CH), 74.1
(C=CH), 40.4 (N-CH2)
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1H-Triazole-4-carbaldehyde

Functional Group Wavenumber (cm-1) Intensity

N-H Stretch 3200-3500 Medium, Broad

C-H Stretch (Triazole) 3100-3150 Medium

C-H Stretch (Aldehyde) 2820-2850 & 2720-2750 Medium (often two bands)
C=0 Stretch (Aldehyde) 1680-1700 Strong

C=N & C=C Stretch (Triazole )

Ring) 1400-1600 Medium to Strong

C-H Bend (Aldehyde) 1385-1395 Medium

N-H Bend 1500-1550 Medium

Ring Bending/Stretching 900-1200 Medium

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for 1H-Triazole-4-carbaldehyde

lonization Mode Predicted m/z Fragmentation Pattern

Loss of CO (m/z 69), loss of
Electron lonization (EI) 97 (M+) N2 (m/z 69), loss of HCN (m/z
70)

o Less fragmentation expected
Electrospray lonization (ESI) 98 ([M+H]+)
compared to El

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic
data presented above. These protocols are based on standard laboratory practices for the
analysis of heterocyclic compounds.
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NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the triazole compound into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCI3, DMSO-d6).

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of
vortexing may be applied if necessary.

If the sample contains particulate matter, filter the solution through a small plug of glass wool
in a Pasteur pipette directly into the NMR tube.

Data Acquisition:
 Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
e 1H NMR:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR:
o Acquire a proton-decoupled carbon spectrum.

o Alarger number of scans will be required compared to 1H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent
(e.g., isopropanol) and allowing it to dry completely.
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» Place a small amount of the solid triazole sample directly onto the ATR crystal.
e Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:

 Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.
o Collect a background spectrum of the empty, clean ATR crystal.

e Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background.

» Typically, 16-32 scans are co-added to produce the final spectrum.

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of the triazole compound (approximately 1 mg/mL) in a suitable
volatile solvent (e.g., methanol, acetonitrile).

e The solution may need to be further diluted depending on the sensitivity of the instrument
and the ionization method used.

Data Acquisition:
e Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or El).

o Electron lonization (EIl): The sample is typically introduced via a direct insertion probe or
through a gas chromatograph (GC-MS). The sample is vaporized and then bombarded with
a high-energy electron beam.

o Electrospray lonization (ESI): The sample solution is introduced into the mass spectrometer
via direct infusion or through a liquid chromatograph (LC-MS). A high voltage is applied to
the liquid to create an aerosol of charged droplets.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a synthetic compound like 1H-Triazole-4-carbaldehyde.

General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification
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Caption: A flowchart illustrating the key stages from compound synthesis to spectroscopic
analysis and data interpretation.
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 To cite this document: BenchChem. [Spectroscopic Data for 1H-Triazole-4-carbaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181404+#spectroscopic-data-for-1h-triazole-4-
carbaldehyde-nmr-ir-massj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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